b-AP15
説明
Structure
3D Structure
特性
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFARQYQBWJLZMW-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417703 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009817-63-3 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of b-AP15 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. While direct inhibition of the 20S proteasome has proven clinically successful, attention is increasingly turning to more specific targets within the UPS to potentially mitigate toxicity and overcome resistance. This technical guide provides an in-depth examination of b-AP15, a small molecule inhibitor that targets deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome. We will delve into its mechanism of action, its effects on cellular processes, and provide detailed experimental protocols for its study.
Introduction to this compound and the Ubiquitin-Proteasome System
The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core. Deubiquitinating enzymes (DUBs) are crucial regulators of this process, removing ubiquitin chains from substrates, thereby rescuing them from degradation.
This compound is a novel small molecule that functions as an inhibitor of two specific DUBs associated with the 19S regulatory particle: USP14 (ubiquitin-specific peptidase 14) and UCHL5 (ubiquitin C-terminal hydrolase L5) .[1][2][3][4] Unlike 20S proteasome inhibitors like bortezomib (B1684674), this compound does not affect the proteolytic activities of the proteasome core.[2][4] Instead, it blocks the deubiquitylating activity of USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins and subsequent cellular stress.[1][5][6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the deubiquitinase activity of USP14 and UCHL5.[2][3][4] This inhibition leads to a cascade of cellular events:
-
Accumulation of Polyubiquitinated Proteins: By blocking the removal of ubiquitin chains, this compound causes a rapid and significant accumulation of polyubiquitinated proteins within the cell.[1][5][6] This is a hallmark of this compound activity and can be readily observed by western blotting.
-
Proteotoxic Stress and Endoplasmic Reticulum (ER) Stress: The buildup of ubiquitinated proteins induces proteotoxic stress and activates the unfolded protein response (UPR), leading to ER stress.[1][7] This is characterized by the increased expression of ER stress markers such as GRP78, CHOP, and IRE1α.[1][7]
-
Induction of Apoptosis: Sustained proteotoxic and ER stress ultimately triggers programmed cell death, or apoptosis.[1][2][7] This is often mediated through caspase activation, including the cleavage of caspase-3 and PARP.[1][7] this compound has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies like bortezomib.[3][8]
-
Mitochondrial Dysfunction: this compound treatment can also lead to the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), further contributing to apoptosis.[1][6]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: A diagram illustrating the inhibitory effect of this compound on USP14 and UCHL5, leading to cellular stress and apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory concentration against its primary targets.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | 0.762 | 48 | [1] |
| 22Rv1 | Prostate Cancer | 0.858 | 48 | [1] |
| PC-3 | Prostate Cancer | 0.378 | 48 | [1] |
| DU145 | Prostate Cancer | 0.748 | 48 | [1] |
| WPMY-1 (normal) | Prostate Stromal | 0.958 | 48 | [1] |
| MESOV | Ovarian Cancer | 0.3147 | 24 | [4] |
| SKOV3 | Ovarian Cancer | 0.3698 | 24 | [4] |
| Various MM cell lines | Multiple Myeloma | Varies | 48 | [8] |
| HCT116 (parental) | Colon Cancer | ~0.58 | 72 | [9] |
| HCT116 (this compound resistant) | Colon Cancer | 2.2-fold increase | 72 | [9] |
| Target Enzyme/Process | IC50 (µM) | Assay System | Reference |
| 19S Proteasome DUB activity (Ub-AMC cleavage) | 16.8 ± 2.8 | In vitro biochemical assay | [5] |
| 19S Proteasome DUB activity (Ub-AMC cleavage) | 2.1 | In vitro biochemical assay | [10] |
| Proteasome degradation (UbG76V-YFP reporter) | 0.8 | Cellular assay | [10] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS/CCK-8)
This assay measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the various concentrations of this compound for 24, 48, or 72 hours.[1]
-
Add 20 µl of MTS reagent to each well and incubate for 1-3 hours at 37°C.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Caption: A workflow diagram for determining cell viability after this compound treatment.
Western Blot Analysis for Protein Expression and Ubiquitination
This technique is used to detect specific proteins in a sample and is crucial for observing the accumulation of polyubiquitinated proteins and markers of apoptosis and ER stress.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-K48-ubiquitin, anti-cleaved caspase-3, anti-PARP, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).[7]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[1]
-
Analyze the stained cells by flow cytometry.
Signaling Pathways Affected by this compound
Besides the direct impact on the UPS, this compound has been shown to modulate other signaling pathways, contributing to its anti-cancer effects.
-
TGF-β/Smad Signaling: In ovarian cancer, this compound has been shown to inhibit the TGF-β signaling pathway by downregulating UCHL5, leading to the poly-ubiquitination and degradation of Smad2/3.[4]
-
Androgen Receptor (AR) Signaling: In prostate cancer, this compound treatment leads to the downregulation of the androgen receptor, which is degraded via the ubiquitin-proteasome system.[1]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by affecting the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1][12]
-
NF-κB Signaling: In the context of inflammation, this compound has been shown to inhibit the NF-κB pathway.[13][14]
Caption: A logical diagram showing the direct targets of this compound and the subsequent affected signaling pathways.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents that target the ubiquitin-proteasome system through a mechanism distinct from that of 20S proteasome inhibitors. By inhibiting the deubiquitinating enzymes USP14 and UCHL5, this compound induces proteotoxic stress, ER stress, and ultimately apoptosis in cancer cells. Its efficacy in bortezomib-resistant models highlights its potential to overcome existing drug resistance mechanisms.[3][8]
Further research is warranted to fully elucidate the complete spectrum of this compound's cellular targets and off-target effects. Clinical trials are necessary to evaluate its safety and efficacy in cancer patients. The development of more potent and specific inhibitors of proteasome-associated DUBs, guided by the insights gained from studying compounds like this compound, holds significant promise for the future of cancer therapy.[3][8] This technical guide provides a foundational understanding for researchers and drug developers working to advance this exciting field.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 14. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of b-AP15-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
b-AP15 is a novel small molecule inhibitor that has garnered significant attention in cancer research for its potent pro-apoptotic activity across a range of cancer cell lines. Unlike traditional proteasome inhibitors that target the 20S catalytic core, this compound selectively inhibits the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2][3][4][5] This targeted inhibition leads to an accumulation of polyubiquitinated proteins, inducing a state of proteotoxic stress that culminates in cancer cell apoptosis.[6][7] This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols, and a summary of its efficacy in various cancer cell lines.
Mechanism of Action
This compound functions by inhibiting the deubiquitinating activity of USP14 and UCHL5, two enzymes responsible for removing ubiquitin chains from proteins targeted for degradation by the proteasome.[3][4][5] This inhibition leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress.[6][7] The cellular response to this stress is multifaceted, involving the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of both intrinsic and extrinsic apoptotic pathways.[1][6][8]
dot
Caption: High-level overview of this compound's mechanism of action.
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is a complex process involving multiple signaling cascades. The accumulation of polyubiquitinated proteins triggers ER stress and the UPR, leading to the activation of pro-apoptotic factors such as CHOP.[2][8][9] Concurrently, this compound stimulates the production of ROS, which further contributes to cellular damage and apoptosis.[1][6][8] Both the extrinsic and intrinsic apoptotic pathways are activated, as evidenced by the cleavage of caspases-8, -9, and -3, and the subsequent cleavage of PARP.[1][2] The intrinsic pathway is further engaged through the loss of mitochondrial membrane potential and the release of cytochrome c.[1][8]
dot
Caption: Signaling pathways activated by this compound leading to apoptosis.
Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | 0.762 | 48 | [1] |
| 22Rv1 | Prostate Cancer | 0.858 | 48 | [1] |
| PC-3 | Prostate Cancer | 0.378 | 48 | [1] |
| DU145 | Prostate Cancer | 0.748 | 48 | [1] |
| WPMY-1 | Prostate Stromal | 0.958 | 48 | [1] |
| MESOV | Ovarian Cancer | 0.3147 | 24 | [5] |
| SKOV3 | Ovarian Cancer | 0.3698 | 24 | [5] |
| HCT116 | Colon Cancer | ~0.58 | 72 | [10] |
| RKO | Colorectal Cancer | 1-5 (dose-dependent inhibition) | Not specified | [11] |
| HCT-15 | Colorectal Cancer | 1-5 (dose-dependent inhibition) | Not specified | [11] |
| JJ012 | Chondrosarcoma | 0.2-0.4 (dose-dependent apoptosis) | 48 | [2] |
| SW1353 | Chondrosarcoma | 0.2-0.4 (dose-dependent apoptosis) | 48 | [2] |
Detailed Experimental Protocols
Cell Viability Assays
1. MTS Assay [1]
-
Principle: Measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan (B1609692) product.
-
Protocol:
-
Seed 2,500 cells per well in a 96-well plate.
-
After 24 hours, treat cells with varying concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µl of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubate for an additional 3 hours.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. CCK-8 Assay [1]
-
Principle: Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
-
Protocol: Follows a similar procedure to the MTS assay, with the specific manufacturer's instructions for the Cell Counting Kit-8.
dot
Caption: General workflow for cell viability assays.
Apoptosis Assays
1. Annexin V/PI Staining [1][2]
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
2. Caspase Activity Assay [1][6]
-
Principle: Measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release intracellular contents.
-
Add the specific caspase substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance of the product.
-
Western Blotting
-
Principle: Detects specific proteins in a sample.
-
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., cleaved caspases, PARP, p21, β-actin).[2]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect proteins using an enhanced chemiluminescence (ECL) substrate.
-
ROS Generation Assay
-
Principle: Uses a fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.[1]
-
Protocol:
-
Treat cells with this compound, with or without a ROS scavenger like N-acetyl-L-cysteine (NAC).[1]
-
Incubate the cells with DCFH-DA.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.
-
Conclusion
This compound represents a promising therapeutic agent for a variety of cancers due to its unique mechanism of action targeting the 19S proteasome DUBs USP14 and UCHL5. Its ability to induce potent pro-apoptotic effects through the induction of proteotoxic stress, ER stress, and ROS generation provides a strong rationale for its further investigation in preclinical and clinical settings. The experimental protocols and efficacy data presented in this guide offer a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinase inhibitor this compound activates endoplasmic reticulum (ER) stress and inhibits Wnt/Notch1 signaling pathway leading to the reduction of cell survival in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural and Functional Analysis of b-AP15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of b-AP15, a notable inhibitor of the 19S proteasome's deubiquitinating enzymes (DUBs). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecule's mechanism of action, experimental evaluation, and its effects on cellular signaling pathways.
Core Concepts: Structural and Functional Overview
This compound, with the chemical formula C22H17N3O6, is a small molecule identified as (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one[1]. Its structure features two Michael acceptor motifs, which are α,β-unsaturated carbonyls, and an acrylamide (B121943) moiety[2]. These reactive groups are crucial for its mechanism of action, which involves the inhibition of two key deubiquitinating enzymes associated with the 19S regulatory particle of the proteasome: ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5)[2][3].
Unlike proteasome inhibitors that target the 20S catalytic core, such as bortezomib, this compound specifically blocks the deubiquitylation step in the ubiquitin-proteasome system[3]. This leads to the accumulation of polyubiquitinated proteins, inducing significant proteotoxic stress within the cell[4]. This disruption of protein homeostasis triggers a cascade of cellular events, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptotic cell death[5][6]. Notably, this compound has demonstrated efficacy in cancer models that are resistant to conventional proteasome inhibitors, highlighting its potential as a therapeutic agent in oncology[3].
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| LNCaP | Prostate Cancer | 0.762 | [7] |
| 22Rv1 | Prostate Cancer | 0.858 | [7] |
| PC-3 | Prostate Cancer | 0.378 | [7] |
| DU145 | Prostate Cancer | 0.748 | [7] |
| WPMY-1 | Normal Prostate Stromal | 0.958 | [7] |
| HCT116 | Colon Carcinoma | ~0.58 | [8] |
| HCT116 (this compound resistant) | Colon Carcinoma | ~1.28 (2.2-fold resistance) | [8] |
| MESOV | Ovarian Cancer | 0.3147 (at 24h) | [3] |
| SKOV3 | Ovarian Cancer | 0.3698 (at 24h) | [3] |
| Assay Type | IC50 (µM) | Notes | Reference |
| Deubiquitinase Activity (Ub-AMC) | 16.8 ± 2.8 | Inhibition of 19S regulatory particle | [9] |
| Deubiquitinase Activity (Ub-AMC) | 2.1 ± 0.411 | 19S proteasome activity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assays (MTS/MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol (MTS Assay):
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control wells (DMSO) and blank wells (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C[10][11].
-
Measure the absorbance at 490 nm using a microplate reader[10][11].
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
Protocol (MTT Assay):
-
Follow steps 1-4 as described for the MTS assay.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[12].
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals[10].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[13].
-
Measure the absorbance at 570-590 nm using a microplate reader[12][13].
-
Calculate cell viability and IC50 values as described for the MTS assay.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound through the detection of phosphatidylserine (B164497) externalization and membrane integrity.
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells[14][15].
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes[14].
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[14].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].
-
Add 400 µL of 1X Binding Buffer to each tube[14].
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of specific proteins involved in pathways affected by this compound, such as ER stress and ubiquitination.
Materials:
-
Cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-K48-ubiquitin, anti-GRP78/BiP, anti-CHOP, anti-phospho-eIF2α, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Deubiquitinase (DUB) Activity Assay
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of deubiquitinases.
Materials:
-
Purified 19S proteasome or recombinant USP14/UCHL5
-
This compound
-
Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the DUB enzyme (e.g., 19S proteasome at 5 nM) to the wells containing the different concentrations of this compound or DMSO (vehicle control)[16].
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC to a final concentration of 500-1000 nM[16][17].
-
Immediately measure the increase in fluorescence (excitation ~360-380 nm, emission ~460 nm) over time in a kinetic mode[17][18].
-
Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for tumor implantation (e.g., PC-3, MM.1S)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in 1% DMSO + 30% PEG300 + 1% Tween80 + ddH2O)[19]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells, often mixed with Matrigel, into the flank of each mouse[20].
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³)[20].
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound (e.g., 4-5 mg/kg) via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., daily for 14 days, or twice a week)[19][20].
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2[21].
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity[21].
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound on the ubiquitin-proteasome system.
Caption: Signaling pathways leading to apoptosis induced by this compound.
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. This compound | C22H17N3O6 | CID 5351435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 7. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DIAL : download document [dial.uclouvain.be]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. scispace.com [scispace.com]
- 16. This compound | DUB | Apoptosis | TargetMol [targetmol.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. mdpi.com [mdpi.com]
- 19. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for b-AP15 Treatment in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
b-AP15 is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting USP14 and UCHL5[1][2][3][4]. By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins and subsequent proteotoxic stress[5][6][7]. This cellular stress triggers a cascade of events including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, apoptosis in cancer cells[1][6][7]. These characteristics make this compound a compound of significant interest in cancer research, particularly for malignancies that are resistant to conventional therapies.
This document provides detailed protocols for the in vitro use of this compound, summarizing key quantitative data from published studies and illustrating the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the deubiquitinating activity of USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome[1][4]. This inhibition leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and triggering downstream signaling pathways that culminate in apoptosis[5][6]. Key cellular responses to this compound treatment include:
-
Induction of Apoptosis: this compound triggers both extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspases-3, -8, and -9, and the cleavage of PARP[1][5].
-
ER Stress and Unfolded Protein Response (UPR): The accumulation of misfolded, ubiquitinated proteins leads to ER stress, evidenced by the upregulation of markers such as BiP, CHOP, and phosphorylated eIF2α[1][6].
-
Oxidative Stress: Treatment with this compound has been shown to increase the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects[1][6].
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cell type and experimental conditions[1][3][5].
-
Inhibition of Pro-Survival Signaling: this compound has been demonstrated to suppress key pro-survival pathways such as AKT and ERK signaling[5].
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines after 48h Treatment [1]
| Cell Line | Androgen Receptor Status | IC50 (µM) |
| LNCaP | Dependent | 0.762 |
| 22Rv1 | Dependent | 0.858 |
| PC-3 | Independent | 0.378 |
| DU145 | Independent | 0.748 |
| WPMY-1 (Normal) | - | 0.958 |
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 72h | ~0.58 | [8] |
| JJ012 | Chondrosarcoma | 48h | ~0.2-0.4 | [5] |
| SW1353 | Chondrosarcoma | 48h | ~0.2-0.4 | [5] |
| RKO | Colorectal Cancer | Not Specified | 1-5 (dose-dependent inhibition) | [9] |
| HCT-15 | Colorectal Cancer | Not Specified | 1-5 (dose-dependent inhibition) | [9] |
| HeLa UbG76V-GFP | Cervical Cancer | 24h | 0.32 - 0.95 (Observed Inhibition) | [10] |
Experimental Protocols
Cell Viability and Proliferation Assays (MTS/CCK-8)
This protocol is adapted from methodologies used to assess the effect of this compound on the viability and proliferation of cancer cells[1].
Materials:
-
This compound (Stock solution in DMSO, store at -20°C or -80°C)[2][4]
-
Complete cell culture medium appropriate for the cell line
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range for initial screening is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTS/CCK-8 Addition: Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry[1][5].
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment[1][5].
Materials:
-
This compound
-
6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, cleaved caspase-3, -8, -9, BiP, CHOP, p-eIF2α, p-AKT, p-ERK, K48-linked ubiquitin, total ubiquitin, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound treatment.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal b-AP15 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
b-AP15 is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5).[1][2] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for use in various cancer cell lines. The optimal concentration will be cell-line specific and dependent on the desired experimental outcome, such as inducing cytotoxicity, cell cycle arrest, or studying the downstream signaling effects.
Mechanism of Action
This compound disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. By inhibiting USP14 and UCHL5, this compound prevents the removal of ubiquitin chains from proteins targeted for proteasomal degradation.[1][5] This results in an accumulation of ubiquitinated proteins, leading to proteotoxic stress and the activation of the unfolded protein response (UPR).[3][4] The subsequent cellular responses include cell cycle arrest, primarily at the G2/M or G0/G1 phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and is influenced by the duration of exposure. The following tables summarize reported IC50 values and the effects of this compound on cell cycle distribution and key protein markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Assay | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 48 | MTS | 0.762 | [1] |
| 22Rv1 | Prostate Cancer | 48 | MTS | 0.858 | [1] |
| PC-3 | Prostate Cancer | 48 | MTS | 0.378 | [1] |
| DU145 | Prostate Cancer | 48 | MTS | 0.748 | [1] |
| WPMY-1 | Normal Prostate | 48 | MTS | 0.958 | [1] |
| HCT116 | Colon Carcinoma | 72 | FMCA | ~0.58 | [7] |
| HL60 | Promyelocytic Leukemia | Not Specified | Trypan Blue | 0.13 | [1] |
| HSC2 | Oral Squamous Carcinoma | Not Specified | MTT | 0.094 | [1] |
| RKO | Colorectal Carcinoma | Not Specified | Not Specified | 1-5 (dose-dependent inhibition) | [2] |
| HCT-15 | Colorectal Carcinoma | Not Specified | Not Specified | 1-5 (dose-dependent inhibition) | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution and Protein Expression
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Key Protein Changes | Reference |
| LNCaP | 0.5, 1, 2 | 24 | G0/G1 arrest | ↓CDK2, CDK4, CDK6, Cyclin D1, p-Rb; ↑p27 | [1] |
| PC-3 | 0.5, 1, 2 | 24 | G0/G1 arrest | ↓CDK2, CDK4, CDK6, Cyclin D1, p-Rb; ↑p27 | [1] |
| HCT116 | 1 | 24 | G2/M arrest | ↑p21, p27, TP53 | [1] |
| LNCaP & PC-3 | 0-2 | 24-48 | Apoptosis | ↑Cleaved Caspase-3, -8, -9, Cleaved PARP | [1] |
| LNCaP & PC-3 | 0-2 | 24 | UPS Inhibition | ↑Total Ubiquitin, K48-linked Ubiquitin | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm or 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm (or 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Apoptosis and UPS Markers
This protocol is for detecting changes in protein expression related to apoptosis and the ubiquitin-proteasome system following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed and treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of b-AP15
For Researchers, Scientists, and Drug Development Professionals
Introduction
b-AP15 is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of the 19S proteasome, specifically inhibiting Ubiquitin C-terminal Hydrolase L5 (UCHL5) and Ubiquitin-specific Peptidase 14 (USP14)[1][2][3][4]. Unlike proteasome inhibitors that target the 20S core particle's proteolytic sites, this compound prevents the removal of ubiquitin chains from proteins destined for degradation[4]. This leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, cell cycle arrest and apoptosis in cancer cells[5][6]. Its efficacy has been demonstrated in various preclinical cancer models, including multiple myeloma, colorectal cancer, and prostate cancer, making it a compound of significant interest for cancer therapy research[4][5][7]. These notes provide a summary of administration routes, dosages, and protocols for the in vivo use of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity within the 19S regulatory particle of the proteasome. This disruption of the ubiquitin-proteasome system (UPS) leads to a cascade of cellular events culminating in apoptosis.
Caption: this compound inhibits USP14 and UCHL5, leading to cellular stress and apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound administration.
Table 1: Summary of this compound In Vivo Efficacy Studies
| Animal Model | Cancer Type | Administration Route | Dosage & Schedule | Key Outcomes | Reference |
| C57BL/6J Mice | Lewis Lung Carcinoma | Intraperitoneal (i.p.) | 2.5 mg/kg; 2 days on, 2 days off | Significant tumor growth inhibition (T/C = 0.16) | [1] |
| BALB/c Mice | 4T1 Orthotopic Breast Carcinoma | i.p. | 2.5 mg/kg; 1 day on, 3 days off | Significant tumor growth inhibition (T/C = 0.25); Reduced pulmonary metastases | [1] |
| SCID Mice | FaDu Squamous Carcinoma Xenograft | Not Specified | 5 mg/kg | Significant antitumor activity | [2] |
| C57BL/6 Mice | LPS-Induced Sepsis | i.p. | 5 mg/kg (2h pre-LPS) | Increased survival rate from 13.6% (LPS alone) to 54.5% | [8] |
| p53-/- Mice | Spontaneous Tumors | i.p. | 5 mg/kg; twice a week | Delayed tumor onset and reduced tumor volume | [9] |
| Nude Mice | Chondrosarcoma Xenograft (JJ012, SW1353) | i.p. | 5 mg/kg; twice weekly | Significant inhibition of tumor growth | [10] |
| BALB/c Nude Mice | Prostate Cancer Xenograft (PC-3) | i.p. | 5 mg/kg; every 2 days for 14 days | Strikingly reduced tumor size and weight with no significant body weight loss | [5][11] |
| Nude Mice | Colorectal Cancer Xenograft (5-FU resistant) | i.p. | 8 mg/kg; daily | Effectively suppressed tumor growth | [7] |
Table 2: Vehicle Formulations for this compound In Vivo Administration
| Vehicle Composition | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Resulted in a suspended solution of 2.08 mg/mL. Recommended for oral and i.p. injection. | [1] |
| DMSO: Cremophor: 0.9% NaCl (1:3:6) | Used for i.p. injection in an inflammation model. | [8] |
| 1% DMSO, 30% PEG300, 1% Tween80, ddH₂O | Used for i.p. injection. | [9] |
| Cremophor EL / Polyethylene glycol 400 (1:1) | Stock concentration of 8 mg/mL was prepared before dilution. | [4] |
| 40 µL of 25 mg/mL DMSO stock in 960 µL corn oil | The mixed solution should be used immediately. | [2] |
Note: this compound has limited solubility and stability in aqueous solutions. The use of solubilizing agents like Kolliphor EL (formerly Cremophor EL) has been common, though efforts are underway to find formulations with lower concentrations of such excipients due to potential hypersensitivity reactions[3].
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
This protocol is adapted from a commonly cited formulation for intraperitoneal injection[1].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare Stock Solution (Optional but Recommended): First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) to ensure it is fully dissolved.
-
Add Co-solvents Sequentially: For a final target concentration of 2.08 mg/mL, prepare the working solution as follows (for 1 mL final volume): a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Final Mixing: Vortex the final mixture thoroughly. The result will be a suspended solution. If precipitation is observed, brief sonication may aid dissolution[1].
-
Administration: Use the working solution immediately after preparation for in vivo experiments. Do not store the final working solution.
Protocol 2: Intraperitoneal (i.p.) Administration in a Xenograft Mouse Model
This protocol provides a general guideline for a tumor xenograft study.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with PC-3 xenografts)
-
Freshly prepared this compound formulation (see Protocol 1)
-
Vehicle control solution (prepared identically but without this compound)
-
Sterile 1 mL syringes with 27-gauge (or similar) needles
-
Animal scale
-
Calipers
Procedure:
-
Animal Handling: Acclimatize animals according to institutional guidelines. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dosage Calculation: Weigh each mouse immediately before injection. Calculate the required injection volume based on the mouse's weight and the desired dosage (e.g., 5 mg/kg).
-
Example: For a 20 g mouse at a 5 mg/kg dose using a 2.08 mg/mL solution:
-
Dose = 0.020 kg * 5 mg/kg = 0.1 mg
-
Volume = 0.1 mg / 2.08 mg/mL ≈ 48 µL
-
-
-
Injection Procedure: a. Properly restrain the mouse, positioning it to expose the abdomen. b. The injection site is typically in the lower abdominal quadrant, off the midline to avoid the bladder. c. Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity. d. Aspirate slightly to ensure no fluid (urine, blood) is drawn, confirming correct needle placement. e. Inject the calculated volume of this compound solution or vehicle control smoothly. f. Withdraw the needle and return the mouse to its cage.
-
Monitoring: a. Monitor the animals daily for any signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur). b. Measure tumor volume with calipers (e.g., twice weekly) using the formula: Volume = (Length × Width²) / 2. c. Record body weights at the time of each tumor measurement.
-
Endpoint: Continue the treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: A typical workflow for a this compound in vivo xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Assay for Apoptosis Induced by b-AP15
For Researchers, Scientists, and Drug Development Professionals
Introduction
b-AP15 is a novel anti-cancer agent that functions as a deubiquitinase (DUB) inhibitor, specifically targeting two proteasome-associated DUBs: ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5).[1][2][3] By inhibiting these enzymes, this compound prevents the removal of ubiquitin chains from proteins destined for proteasomal degradation. This leads to the accumulation of polyubiquitinated proteins, inducing significant proteotoxic stress, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS).[4][5][6] Ultimately, these cellular stresses converge to trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[4] This application note provides a detailed protocol for assessing this compound-induced apoptosis using a flow cytometry-based Annexin V and Propidium Iodide (PI) assay.
Principle of the Assay
The Annexin V/PI apoptosis assay is a widely used method for detecting different stages of apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[7][8][9] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary action is the inhibition of USP14 and UCHL5, leading to a cascade of events culminating in apoptosis. The diagram below illustrates the key signaling pathways involved.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for the this compound apoptosis assay using flow cytometry.
Caption: Experimental workflow for this compound apoptosis assay.
Experimental Protocols
Materials
-
This compound (stock solution prepared in DMSO)
-
Cell line of interest (e.g., PC-3, LNCaP, JJ012, SW1353)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding:
-
For adherent cells, seed 1-2 x 105 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2-3 x 105 cells per ml in a suitable culture flask.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to perform a dose-response experiment (e.g., 0, 0.2, 0.5, 1.0, 2.0 µM) and a time-course experiment (e.g., 12, 24, 48 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
-
Cell Harvesting and Washing:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating this compound-induced apoptosis in different cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Prostate Cancer Cells (PC-3)
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | ~5 | ~3 | ~8 |
| 0.5 | 48 | ~15 | ~8 | ~23 |
| 1.0 | 48 | ~25 | ~15 | ~40 |
| 2.0 | 48 | ~35 | ~20 | ~55 |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[4]
Table 2: Dose-Dependent Induction of Apoptosis by this compound in Chondrosarcoma Cells (JJ012 and SW1353)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Total Apoptotic Cells (%) (Annexin V+) |
| JJ012 | 0 (Control) | 48 | ~4 |
| 0.2 | 48 | ~18 | |
| 0.4 | 48 | ~35 | |
| SW1353 | 0 (Control) | 48 | ~5 |
| 0.2 | 48 | ~20 | |
| 0.4 | 48 | ~40 |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[10]
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by the deubiquitinase inhibitor this compound. This application note provides the necessary protocols and background information to aid researchers in evaluating the pro-apoptotic effects of this compound in various cancer models. The dose- and time-dependent increase in apoptotic cell populations upon this compound treatment highlights its potential as a therapeutic agent and underscores the importance of this assay in its preclinical evaluation.
References
- 1. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for b-AP15 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of b-AP15, a deubiquitinase (DUB) inhibitor, in combination with various chemotherapy agents. Detailed protocols for key experiments are included to facilitate the investigation of synergistic anticancer effects.
Introduction
This compound is a small molecule inhibitor that targets two deubiquitinases associated with the 19S proteasome: ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5)[1][2]. By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells[1][2]. Its mechanism of action, distinct from 20S proteasome inhibitors like bortezomib (B1684674), makes it a promising candidate for combination therapies, particularly in overcoming drug resistance[3]. This document outlines the application of this compound in combination with other standard-of-care chemotherapy drugs.
Data Presentation: In Vitro and In Vivo Efficacy of this compound Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of this compound in combination with other chemotherapy agents.
In Vitro Synergistic Effects of this compound Combinations
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Combination Index (CI) Values | Reference |
| Urothelial Carcinoma | Cisplatin (B142131) | BFTC905, T24, T24/R (Cisplatin-resistant), RT4 | This compound overcomes cisplatin resistance and shows synergistic cytotoxicity. The combination suppresses cancer stemness markers. | CI < 1, indicating synergy. Specific ratios tested: 1:10 (BFTC905), 1:50 (T24), 1:100 (T24/R), 1:10 (RT4). | [3][4] |
| Lung Cancer | Tanespimycin (B1681923) (TAU) | H1299, H520 | The combination induces significant synergistic antitumor effects through the accumulation of reactive oxygen species (ROS), leading to ER stress and JNK pathway activation. | CI < 1 across all tested concentrations. At TAU concentrations ≥ 0.5 µM, CI values were below 0.5, indicating strong synergy. | [5][6] |
| Multiple Myeloma | Bortezomib | MM.1S | This compound overcomes bortezomib resistance. | Synergistic activity observed. | [1] |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | RKO, RKO-R (5-FU resistant), HCT-15, HCT-15R | This compound reduces resistance to 5-FU and inhibits cell viability in both sensitive and resistant cells. | Not explicitly quantified with CI values, but synergistic effects were reported. | [7] |
In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
| Cancer Type | Combination Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| Urothelial Carcinoma | Cisplatin | Subcutaneous xenografts (BFTC905 and T24 cells) in mice | This compound: 7.5 mg/kg, thrice a week (intraperitoneal). Cisplatin: 5 mg/kg, twice a week (intraperitoneal). | The combination of this compound and cisplatin showed superior therapeutic effects in reducing tumor volume and weight compared to either monotherapy. | [4][6] |
| Multiple Myeloma | Bortezomib | Human plasmacytoma xenograft mouse model | This compound: 4 mg/kg for 14 consecutive days. | This compound inhibits tumor growth and prolongs survival. | [1] |
| Prostate Cancer | Monotherapy | Nude mouse xenograft models (PC-3 cells) | Not specified for combination. Monotherapy: Not specified. | This compound treatment effectively suppressed the growth of prostate cancer xenografts. | [2] |
| p53-deficient tumors | Monotherapy | p53-/- mice | This compound: 5 mg/kg, twice a week (intraperitoneal). | This compound treatment induced tumor regression and prolonged the survival of tumor-bearing mice. | [2][8] |
| Colorectal Cancer | 5-Fluorouracil | 5-FU-sensitive and 5-FU-resistant CRC xenografts in nude mice | This compound: 8 mg/kg/day (intraperitoneal). | This compound effectively suppressed the growth of both 5-FU-sensitive and resistant tumors. | [7] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination with other chemotherapy agents stem from its unique mechanism of action, which complements and enhances the efficacy of traditional cytotoxic drugs.
This compound Mechanism of Action
This compound inhibits the deubiquitinating enzymes USP14 and UCHL5, leading to an accumulation of polyubiquitinated proteins. This disrupts protein homeostasis and induces several downstream cellular stress responses.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Synergistic Mechanisms in Combination Therapy
When combined with other agents, this compound can potentiate their effects through several mechanisms:
-
Enhanced Apoptosis: By inducing ER stress and ROS production, this compound can lower the threshold for apoptosis induction by DNA-damaging agents like cisplatin.
-
Overcoming Resistance: In cisplatin-resistant urothelial carcinoma, this compound has been shown to suppress cancer stemness pathways, thereby re-sensitizing resistant cells to cisplatin[4].
-
Increased Proteotoxic Stress: Combining this compound with agents that also induce protein misfolding or damage, such as the HSP90 inhibitor tanespimycin, can lead to a synergistic increase in proteotoxic stress and subsequent cell death[5].
Figure 2: Logical relationship of the synergistic action of this compound and cisplatin.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and a combination agent on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Combination chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and combination.
Synergy Analysis (Chou-Talalay Method): The Combination Index (CI) should be calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). This method is based on the median-effect equation and provides a quantitative measure of drug interaction.
Figure 3: Experimental workflow for the MTT assay and subsequent synergy analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound and a combination agent.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, the combination agent, or both for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis, ER stress, and ubiquitination.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bip, anti-CHOP, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Note: Optimal antibody concentrations should be determined empirically, but a starting dilution of 1:1000 is common for many antibodies.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule, route (e.g., intraperitoneal injection), and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tumors can be further processed for immunohistochemistry or western blot analysis.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a combination partner with various chemotherapy agents. Its ability to induce proteotoxic stress and overcome drug resistance mechanisms provides a strong rationale for its further development. The protocols provided herein offer a framework for researchers to investigate and validate the synergistic potential of this compound in diverse cancer models. Careful optimization of dosing and scheduling in preclinical in vivo studies will be crucial for translating these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UCHL5 inhibitor this compound overcomes cisplatin resistance via suppression of cancer stemness in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proteasome deubiquitinase inhibitor this compound enhances DR5 activation-induced apoptosis through stabilizing DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming b-AP15 instability in cell culture media
Welcome to the technical support center for b-AP15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vitro use of this compound, a potent inhibitor of the 19S proteasome deubiquitinases (DUBs) USP14 and UCHL5. Due to its chemical properties, this compound can exhibit instability in aqueous solutions, including cell culture media, which may lead to experimental variability. This guide offers troubleshooting advice and frequently asked questions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture media?
A1: this compound's instability stems from its chemical structure, which contains α,β-unsaturated carbonyl units. These groups act as Michael acceptors, making the molecule highly reactive towards nucleophiles. In a biological context, the most common nucleophiles are thiol groups found in molecules like cysteine (an amino acid in culture media) and glutathione (B108866) (abundant inside cells). Reaction with these molecules can inactivate this compound.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. One source explicitly advises that this compound is unstable in solution and recommends fresh preparation for optimal results.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to the degradation of this compound in the cell culture medium. The compound can react with components in the medium, particularly when supplemented with serum, which contains thiol-reactive proteins like albumin. The effective concentration of this compound can decrease over the course of an experiment, leading to variability. For troubleshooting, refer to the guide below.
Q4: Can I perform long-term (e.g., >24 hours) experiments with this compound?
A4: Long-term experiments with this compound require careful consideration of its stability. Due to its reactivity, the effective concentration of this compound is likely to decrease over time. For multi-day experiments, it is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.
Q5: How does serum in the cell culture medium affect this compound?
A5: Serum contains numerous proteins with nucleophilic residues, such as cysteine in albumin, which can react with and sequester this compound, thereby reducing its bioavailability and effective concentration. This can lead to a less potent effect compared to serum-free conditions. When comparing results between experiments, it is crucial to maintain a consistent serum concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no cellular effect of this compound | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation of this compound in working solution: The compound is unstable in aqueous media. 3. Reaction with media components: High serum concentration or presence of thiol-containing supplements. | 1. Use a fresh aliquot of the -80°C stock for each experiment. 2. Prepare the final working dilution of this compound in your cell culture medium immediately before adding it to the cells. 3. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. Be aware that this may alter cellular physiology. If possible, perform a pilot experiment to determine the effect of serum on this compound potency in your specific cell line. |
| High variability between replicate wells or experiments | 1. Inconsistent timing: Delays between preparing the this compound working solution and adding it to cells can lead to variable degradation. 2. Inconsistent media changes in long-term experiments: The effective concentration of this compound will decrease over time. | 1. Standardize your workflow to minimize the time between dilution and application of this compound. 2. For experiments lasting longer than 24 hours, implement a schedule of complete or partial media changes with fresh this compound to maintain a more constant drug exposure. |
| Unexpected off-target effects | 1. Non-specific reactivity: As a Michael acceptor, this compound can react with numerous cellular proteins other than its intended targets. This can lead to the formation of high molecular weight protein complexes. | 1. Be aware of the potential for off-target effects due to the compound's reactivity. Include appropriate controls, such as co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC), which has been shown to mitigate some of the effects of this compound. This can help to distinguish between on-target and off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.19 mg of this compound (Molecular Weight: 419.39 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration immediately before adding it to your cells. For example, to make 10 mL of a 1 µM working solution, add 1 µL of the 10 mM stock to 10 mL of medium.
-
Mix gently but thoroughly by inverting the tube or pipetting.
-
Add the working solution to your cell cultures without delay.
-
Protocol 2: Cell Viability Assay (e.g., MTS/XTT)
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
The next day, prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). For incubations longer than 24 hours, consider a media change with fresh this compound at the 24 or 48-hour mark to account for compound instability.
-
At the end of the incubation period, add the viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound instability and cellular action.
Experimental Workflow for Cell-Based Assays
Caption: Recommended workflow for in vitro experiments with this compound.
Technical Support Center: Optimizing b-AP15 Dosage to Reduce Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of b-AP15, a potent inhibitor of the 19S proteasome-associated deubiquitinating enzymes (DUBs) USP14 and UCHL5. The focus is on strategies to minimize cytotoxicity in normal cells while maintaining its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the deubiquitinating activity of USP14 and UCHL5, two enzymes associated with the 19S regulatory particle of the proteasome.[1][2] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to an accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, endoplasmic reticulum (ER) stress, and oxidative stress, ultimately triggering apoptosis in cancer cells.[1][3][4]
Q2: Does this compound show selectivity for cancer cells over normal cells?
A2: While some studies suggest a degree of selectivity for cancer cells, which often have a higher dependency on the ubiquitin-proteasome system, other research indicates that this compound can exhibit cytotoxicity towards normal cells.[1][4] For instance, one study found no significant selectivity between prostate cancer cell lines and a normal human prostate stromal cell line (WPMY-1).[1] Therefore, careful dose optimization is critical to maximize the therapeutic window.
Q3: What are the primary downstream signaling pathways activated by this compound to induce apoptosis?
A3: this compound induces apoptosis through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic pathways. Key signaling events include:
-
ER Stress and Unfolded Protein Response (UPR): Accumulation of polyubiquitinated proteins triggers ER stress, leading to the activation of the UPR.[3][5]
-
Oxidative Stress: this compound treatment increases the levels of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[4][6]
-
Mitochondrial Dysfunction: The induction of proteotoxic stress by this compound can lead to mitochondrial damage and a decrease in mitochondrial oxidative phosphorylation.[7] This results in the release of pro-apoptotic factors like cytochrome c.[1]
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of PARP, a hallmark of apoptosis.[1][3]
-
JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is activated in response to the cellular stress induced by this compound and plays a role in mediating apoptosis.[3][6]
Q4: What is the relevance of the clinical trial data for VLX1570, an analog of this compound?
A4: A phase 1 clinical trial of VLX1570 in patients with relapsed and/or refractory multiple myeloma was discontinued (B1498344) due to severe and progressive respiratory insufficiency observed at higher doses (1.2 mg/kg).[8][9] This highlights the critical importance of careful dose-escalation and monitoring for potential toxicities when working with this compound and its analogs. The dose-limiting toxicity in a clinical setting underscores the need for preclinical strategies to mitigate off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations. | The concentration of this compound is too high for the specific normal cell type. | 1. Perform a dose-response curve for both your cancer and normal cell lines to determine the optimal therapeutic window. 2. Consider a combination therapy approach. Co-administration with an antioxidant like N-acetyl-cysteine (NAC) can mitigate ROS-dependent cytotoxicity.[1] 3. Implement an intermittent dosing schedule (e.g., 2 days on, 2 days off) in in vivo studies, which has been shown to be effective and well-tolerated.[3] |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Variations in cell seeding density, incubation times, or reagent preparation. | 1. Ensure a consistent number of cells are seeded in each well. 2. Optimize the incubation time with this compound for your specific cell lines. 3. Follow a standardized protocol for the viability assay, ensuring complete solubilization of formazan (B1609692) crystals in MTT assays.[10][11] |
| Difficulty in observing the expected increase in polyubiquitinated proteins. | Insufficient drug concentration or incubation time. Issues with Western blot protocol. | 1. Increase the concentration of this compound or the incubation time. 2. Ensure your lysis buffer contains a DUB inhibitor (e.g., NEM) to prevent deubiquitination during sample preparation. 3. Use a high-quality antibody specific for K48-linked ubiquitin chains. |
| This compound-induced apoptosis is not observed. | The apoptotic response may be delayed in your cell line. The concentration of this compound may be insufficient. | 1. Extend the time course of your experiment (e.g., 48-72 hours). 2. Increase the concentration of this compound. 3. Confirm apoptosis using multiple assays, such as Annexin V/PI staining and caspase activity assays.[3] |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Human Cancer and Normal Cell Lines (48-hour exposure)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| LNCaP | Prostate Carcinoma | 0.762 | [1] |
| 22Rv1 | Prostate Carcinoma | 0.858 | [1] |
| PC-3 | Prostate Carcinoma | 0.378 | [1] |
| DU145 | Prostate Carcinoma | 0.748 | [1] |
| HCT116 | Colon Carcinoma | ~0.58 | [12] |
| RKO | Colorectal Cancer | 1.649 | [13] |
| HCT-15 | Colorectal Cancer | 1.453 | [13] |
| Normal Cell Line | |||
| WPMY-1 | Prostate Stromal | 0.958 | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay
This protocol is adapted from a study on prostate cancer cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Co-treatment with this compound and N-acetyl-cysteine (NAC) to Mitigate Cytotoxicity
This protocol is based on findings that NAC can reverse this compound-induced ROS generation and apoptosis.[1]
-
Cell Seeding: Seed normal cells (e.g., WPMY-1) and cancer cells in parallel in 6-well plates or other suitable formats for your intended endpoint assay (e.g., apoptosis assay, ROS measurement).
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water. Two hours prior to this compound treatment, add NAC to the culture medium of the designated wells to a final concentration of 5 mM.
-
This compound Treatment: Add this compound at the desired concentration (e.g., the IC50 value for the cancer cell line) to the wells with and without NAC pre-treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Endpoint Analysis:
-
For Apoptosis: Harvest the cells and perform Annexin V/PI staining followed by flow cytometry analysis to quantify the percentage of apoptotic cells.
-
For ROS Measurement: Use a fluorescent ROS probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) according to the manufacturer's instructions and analyze by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Compare the levels of apoptosis and ROS in cells treated with this compound alone versus those co-treated with this compound and NAC.
Mandatory Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for optimizing this compound dosage.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 3. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome deubiquitinase inhibitor this compound enhances DR5 activation-induced apoptosis through stabilizing DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of b-AP15 for USP14/UCHL5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using b-AP15, a known inhibitor of the deubiquitinating enzymes (DUBs) USP14 and UCHL5. Our goal is to help you improve the specificity of your experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the 19S proteasome-associated deubiquitinases, USP14 and UCHL5.[1][2] By inhibiting these enzymes, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins and ultimately inducing proteotoxic stress and apoptosis in cancer cells.[1][2][3] It is important to note that this compound does not directly inhibit the proteolytic activity of the 20S proteasome core.[4]
Q2: I am observing high levels of cytotoxicity in my experiments with this compound, even at low concentrations. Is this expected?
A2: Yes, significant cytotoxicity is a known characteristic of this compound.[3] This is largely attributed to its chemical structure, which contains Michael acceptor motifs.[3] These reactive groups can non-specifically cross-link with cellular proteins containing nucleophilic residues, such as cysteine, leading to widespread off-target effects and general cellular toxicity.[3]
Q3: How can I be sure that the effects I'm seeing are due to the inhibition of USP14 and UCHL5 and not off-target effects?
A3: This is a critical question when working with this compound. To increase confidence in your results, consider the following:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired downstream effect (e.g., accumulation of polyubiquitinated proteins) to minimize off-target toxicity.
-
Employ negative controls: Use a structurally similar but inactive analog of this compound if available.
-
Validate with genetic approaches: Use siRNA or CRISPR/Cas9 to knock down USP14 and/or UCHL5 and see if the phenotype mimics the effects of this compound treatment.[1][5]
-
Perform target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to USP14 and UCHL5 in your cellular model.
Q4: Are there any analogs of this compound with improved specificity?
A4: The search for more specific analogs has been challenging. VLX1570, a structural analog of this compound, was developed and showed enhanced potency.[6] However, it exhibited dose-limiting toxicity in clinical trials, likely due to similar off-target reactivity stemming from its Michael acceptor groups.[3] Researchers are actively seeking to develop inhibitors with better specificity profiles.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: High level of non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure consistent cell seeding density across all wells, as this can significantly impact the final readout.
-
Reduce Incubation Time: Shorter incubation times with this compound may allow for the observation of more specific effects before overwhelming cytotoxicity occurs.
-
Serum Concentration: Be aware that components in serum can react with this compound. Consider using reduced-serum media or serum-free media for the duration of the treatment, if appropriate for your cell line.
-
Assay Type: Consider using an endpoint assay that measures a specific marker of apoptosis (e.g., caspase activity) in addition to metabolic assays like MTT or MTS, which can be confounded by off-target effects on cellular metabolism.
-
Problem 2: Difficulty confirming specific inhibition of USP14/UCHL5.
-
Possible Cause: Off-target effects masking the specific activity or technical issues with the assay.
-
Troubleshooting Steps:
-
Western Blot for Polyubiquitination: A hallmark of USP14/UCHL5 inhibition is the accumulation of polyubiquitinated proteins. Ensure your western blot protocol is optimized for detecting high molecular weight ubiquitin conjugates.
-
Deubiquitinase Activity Assay: Perform an in vitro DUB activity assay using a fluorogenic substrate like Ubiquitin-AMC to directly measure the inhibition of USP14 and UCHL5.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context. A successful CETSA experiment will show a shift in the thermal stability of USP14 and UCHL5 in the presence of this compound.
-
Quantitative Data Summary
| Parameter | This compound | Cell Line | Reference |
| IC50 (Ub-AMC Cleavage) | 2.1 µM | Purified 19S Proteasomes | [2] |
| IC50 (Ub-AMC Cleavage) | 16.8 ± 2.8 µM | Purified 19S Proteasomes | [5] |
| IC50 (UbG76V-YFP accumulation) | 0.8 µM | MelJuSo cells | [2] |
| CC50 (Cytotoxicity) | 0.094 µM | HSC2 cells | [2] |
| CC50 (Cytotoxicity) | 0.13 µM | HL60 cells | [2] |
| IC50 (Viability) | 0.762 µM | LNCaP cells | [4] |
| IC50 (Viability) | 0.378 µM | PC-3 cells | [4] |
Key Experimental Protocols
Western Blotting for Detection of Polyubiquitinated Proteins
Objective: To visualize the accumulation of polyubiquitinated proteins following this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and DUB inhibitors (e.g., PMSF, N-ethylmaleimide).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to equal concentrations.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Separate proteins on a 4-15% gradient polyacrylamide gel to resolve high molecular weight species.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer system is recommended for better transfer of large proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for K48- or K63-linked polyubiquitin (B1169507) chains overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect with an enhanced chemiluminescence (ECL) substrate.[7][8]
-
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on USP14 and UCHL5 activity.
Methodology:
-
Reagents:
-
Purified recombinant USP14 or UCHL5.
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer and the purified DUB enzyme.
-
Add various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding Ub-AMC.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.[9][10][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to USP14 and UCHL5 in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by western blotting using antibodies against USP14 and UCHL5.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of this compound on the proteasome-associated deubiquitinases USP14 and UCHL5.
Caption: Logical workflow for troubleshooting and confirming the specific activity of this compound.
References
- 1. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent b-AP15 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper storage and handling of the deubiquitinase inhibitor, b-AP15.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1][2]
Q2: How should I store the solid this compound compound?
A2: The solid, powdered form of this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three years.[1][3]
Q3: What are the optimal conditions for storing this compound stock solutions?
A3: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3] Under these conditions, the solution is stable for up to one year.[1][3] For short-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q4: Can I store my this compound stock solution at 4°C?
A4: While some sources suggest short-term storage at 4°C for up to a week is possible, it is generally not recommended for optimal stability.[3] The compound's reactivity and potential for degradation increase at higher temperatures. For consistent experimental results, storage at -80°C is strongly advised.
Q5: Why is my this compound precipitating out of solution?
A5: Precipitation can occur for several reasons:
-
Use of old or wet DMSO: this compound has reduced solubility in DMSO that has absorbed moisture.[1][2] Always use fresh, anhydrous DMSO.
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[4] When diluting your DMSO stock solution into aqueous media or buffers, ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation occurs upon dilution, you may need to optimize your experimental protocol, potentially by using a higher starting stock concentration or incorporating surfactants or co-solvents, though this may impact your experimental system.
-
Exceeding Solubility Limits: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. In DMSO, the solubility is approximately 48 mg/mL.[1]
Q6: I am observing a loss of this compound activity in my experiments. What could be the cause?
A6: Loss of activity is often linked to degradation of the compound. The chemical structure of this compound contains α,β-unsaturated carbonyls, which are Michael acceptors.[4][5] These groups can react with nucleophiles, such as thiols present in cell culture media (e.g., cysteine) or intracellularly (e.g., glutathione).[6] This covalent modification is a key part of its mechanism of action but also contributes to its instability. To mitigate this:
-
Prepare working solutions fresh: For in vitro and in vivo experiments, it is highly recommended to prepare the final working solution immediately before use.[2][7]
-
Avoid repeated freeze-thaw cycles: Store stock solutions in small, single-use aliquots at -80°C.[1][3]
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Solvent | Storage Temperature | Stability Duration | Source(s) |
| Solid (Powder) | N/A | -20°C | ≥ 3 years | [1][3] |
| Stock Solution | DMSO | -80°C | ≥ 1 year | [1][3] |
| Stock Solution | DMSO | -20°C | ~ 1 month | [1] |
| Working Solution | Aqueous Media | Room Temperature | Prepare fresh for immediate use | [7] |
Troubleshooting Guides
Issue 1: Compound Precipitation During Preparation or Use
-
Symptom: Visible solid particles or cloudiness in the solution after dissolving in DMSO or diluting in aqueous buffer.
-
Possible Causes & Solutions:
-
Moisture in DMSO:
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.
-
-
Poor Aqueous Solubility:
-
Solution: When preparing working solutions, add the DMSO stock drop-wise to the aqueous buffer while vortexing to facilitate mixing. For in vivo work, consider using a formulation with co-solvents like PEG300 and Tween-80, as described in published protocols.[8]
-
-
Buffer Incompatibility:
-
Solution: High concentrations of certain salts can reduce the solubility of organic compounds. If possible, test the solubility of this compound in a small volume of your final buffer before preparing the full amount.
-
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy
-
Symptom: High variability between experiments or a gradual decrease in the compound's effect over time.
-
Possible Causes & Solutions:
-
Degradation of Stock Solution:
-
Solution: Ensure stock solutions are stored as small, single-use aliquots at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed. Discard stock solutions older than one year.
-
-
Degradation in Working Solution:
-
Solution: The reactive nature of this compound means it has limited stability in aqueous media, especially those containing thiols. Always prepare the final working dilution immediately before adding it to your cells or animals.
-
-
Reaction with Media Components:
-
Solution: Be aware that components in your cell culture medium (e.g., cysteine, glutathione, serum proteins) can react with and inactivate this compound. This is an inherent property of the molecule. For consistent results, ensure that the time between adding this compound to the media and the start of the experiment is kept constant.
-
-
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex or sonicate briefly at room temperature to ensure the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol: Assessment of this compound Stability and Activity
This protocol provides a framework to validate the activity of your stored this compound.
-
Cell Line: Use a cancer cell line known to be sensitive to this compound, such as HCT-116 human colon carcinoma cells.[1]
-
Procedure:
-
Thaw a fresh aliquot of your this compound stock solution (test sample) and a recently purchased, new vial of this compound (positive control).
-
Prepare serial dilutions of both the test sample and the positive control in the appropriate cell culture medium.
-
Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the serial dilutions of both this compound samples. Include a vehicle control (DMSO) group.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTS or MTT assay.[9]
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) value for both the test sample and the positive control.
-
A significant increase in the IC50 value of your stored sample compared to the positive control indicates degradation and loss of activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 8. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing b-AP15 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the deubiquitinase (DUB) inhibitor b-AP15 in cancer cell lines.
Troubleshooting Guides
This section offers step-by-step guidance for common experimental challenges encountered when studying this compound resistance.
Issue 1: Establishing a this compound Resistant Cell Line
Question: My cancer cell line is not developing resistance to this compound despite continuous exposure. What could be the reason?
Answer:
Developing stable resistance to this compound can be a slow process, and the degree of resistance achieved is often modest (approximately 2-fold)[1]. Here are some factors to consider and troubleshooting steps:
-
Cell Cycle Dependence: this compound-induced cell death is cell-cycle dependent. Non-cycling or slowly cycling cells may evade its cytotoxic effects[1].
-
Troubleshooting: Ensure your cell culture conditions promote active proliferation. Avoid letting cells become overly confluent, as this can lead to contact inhibition and cell cycle arrest.
-
-
Initial Drug Concentration: The starting concentration of this compound for selection is critical. A concentration that is too high will lead to excessive cell death, while a concentration that is too low may not provide sufficient selective pressure.
-
Troubleshooting: Start with a concentration around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth) of the parental cell line. This allows for the survival and expansion of a subpopulation of cells that may have or develop resistance mechanisms.
-
-
Dose Escalation Strategy: A gradual increase in the this compound concentration is crucial for selecting for stable resistance.
-
Troubleshooting: Once the cells have adapted to the initial concentration and are growing steadily, gradually increase the this compound concentration in small increments. Allow the cells to recover and resume normal growth before the next dose escalation.
-
-
Duration of Selection: The development of this compound resistance is a lengthy process.
-
Troubleshooting: Be patient. It can take several months of continuous culture with gradual dose escalation to establish a stably resistant cell line[2].
-
Experimental Workflow for Developing this compound Resistant Cell Lines
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Question: I am observing high variability in my MTT/MTS assay results when testing this compound. What could be causing this?
Answer:
Several factors can contribute to variability in cell viability assays with this compound.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to light and repeated freeze-thaw cycles.
-
Troubleshooting: Prepare small, single-use aliquots of your this compound stock solution and store them protected from light at -20°C or -80°C.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Incubation Time: The cytotoxic effects of this compound are time-dependent.
-
Troubleshooting: Use a consistent incubation time for all experiments. For IC50 determination, 48 to 72 hours is a common time frame[3].
-
-
Reagent Interference: Components in the media or the compound itself can interfere with the assay reagents.
-
Troubleshooting: Include appropriate controls, such as media-only blanks and vehicle-only (e.g., DMSO) treated cells.
-
Issue 3: Difficulty in Detecting Increased Glutathione (B108866) (GSH) Levels in Resistant Cells
Question: I am not observing a significant increase in intracellular GSH levels in my this compound resistant cell line, even though literature suggests this is a primary resistance mechanism. Why might this be?
Answer:
Detecting changes in GSH levels requires careful experimental execution.
-
Assay Sensitivity: The chosen method for GSH quantification may not be sensitive enough to detect the modest increase often associated with this compound resistance.
-
Troubleshooting: Consider using a highly sensitive method such as HPLC with fluorescence detection or a reliable commercially available GSH assay kit.
-
-
Timing of Measurement: GSH levels can fluctuate depending on the cell state and recent exposure to the drug.
-
Troubleshooting: Measure GSH levels in your resistant cells at baseline (without recent this compound treatment) and compare them to the parental cell line. You can also measure GSH levels after a short-term re-challenge with this compound.
-
-
Cell Lysis and Sample Preparation: GSH is easily oxidized. Improper sample handling can lead to inaccurate measurements.
-
Troubleshooting: Follow a validated protocol for cell lysis and sample preparation that minimizes oxidation. This often involves using specific buffers containing antioxidants and immediate processing or snap-freezing of samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of two deubiquitinating enzymes (DUBs) associated with the 19S proteasome: ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5)[4][5][6]. By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells[4].
Signaling Pathway of this compound Action
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary reported mechanism of acquired resistance to this compound in cancer cell lines is an alteration in glutathione (GSH) metabolism[1]. Resistant cells have been shown to have increased baseline levels of intracellular GSH. This resistance is often modest (around a 2-fold increase in IC50) and can be reversed by treatment with buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis[1][2]. Additionally, non-proliferating or slowly-cycling cells can evade this compound-induced cell death, suggesting that cell cycle state can be a form of transient resistance[1].
Logical Relationship of this compound Resistance and Reversal
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, studies have shown that this compound can overcome resistance to other anticancer agents. For example, it has been shown to be effective in cisplatin-resistant urothelial carcinoma cells and can reduce 5-fluorouracil (B62378) resistance in colorectal cancer cells[7][8]. This suggests that this compound's mechanism of inducing proteotoxic stress may be effective in cancers that have developed resistance to drugs with different mechanisms of action.
Q4: What are the expected IC50 values for this compound in sensitive and resistant cancer cell lines?
A4: The IC50 values for this compound can vary between cell lines. However, for a given cell line, the resistant variant typically shows a modest increase in IC50 compared to the parental line.
Table 1: IC50 Values of this compound in Sensitive and Resistant HCT116 Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| HCT116 (Parental) | This compound | ~0.5 | - |
| HCT116this compound (Resistant) | This compound | ~1.1 | ~2.2 |
| HCT116this compound (Resistant) | This compound + BSO | ~0.4 | ~0.8 |
Data adapted from studies on HCT116 colorectal cancer cells.[2][5]
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and media-only blanks.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay
-
Cell Treatment: Treat a sub-confluent culture of cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Counting: After treatment, wash the cells with PBS, trypsinize, and resuspend in complete medium to create a single-cell suspension. Count the cells and determine their viability (e.g., using trypan blue exclusion).
-
Cell Seeding: Seed a precise number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh complete medium. The number of cells seeded will depend on the expected survival fraction for each treatment concentration.
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing individual cells to form colonies.
-
Colony Staining: Wash the colonies with PBS, fix with a solution of methanol (B129727) and acetic acid (3:1), and then stain with 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. Plot the SF against the this compound concentration.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
-
Cell Culture and Treatment: Culture parental and this compound resistant cells to 70-80% confluency. For reversal experiments, treat resistant cells with an inhibitor of GSH synthesis, such as buthionine sulfoximine (BSO), for 24-48 hours prior to the assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and count them.
-
Cell Lysis: Lyse a known number of cells using a buffer that preserves GSH, such as a buffer containing 5% sulfosalicylic acid (SSA) to precipitate proteins.
-
GSH Quantification:
-
Using a Commercial Kit: Follow the manufacturer's instructions for a colorimetric or fluorometric GSH assay kit. This typically involves a reaction where GSH recycling leads to the production of a chromophore or fluorophore that can be measured.
-
Using HPLC: Derivatize the GSH in the supernatant with a fluorescent labeling agent. Analyze the derivatized sample by reverse-phase HPLC with a fluorescence detector. Quantify the GSH peak by comparing its area to a standard curve generated with known concentrations of GSH.
-
-
Data Analysis: Normalize the GSH concentration to the cell number or total protein content. Compare the GSH levels between parental, resistant, and BSO-treated resistant cells.
References
- 1. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of determinants for in vitro resistance to the small molecule deubiquitinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of b-AP15 on Deubiquitinating Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of b-AP15, a known inhibitor of deubiquitinating enzymes (DUBs), with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound and Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Deubiquitinating enzymes (DUBs) act as key regulators within this system by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Two such DUBs, Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5), are associated with the 19S regulatory particle of the proteasome. Their inhibition presents a promising therapeutic strategy for various diseases, including cancer.
This compound is a small molecule inhibitor that has been shown to target both USP14 and UCHL5.[1] Its mechanism of action involves the accumulation of polyubiquitinated proteins, which leads to proteotoxic stress and subsequent apoptosis in cancer cells.[2] Unlike direct 20S proteasome inhibitors, this compound does not affect the proteolytic core of the proteasome but rather the deubiquitinating activity at the 19S regulatory particle.[2] However, it is important to note that some studies suggest this compound and its analogs may exhibit off-target effects due to their chemical structure, which includes Michael acceptor motifs that can react with multiple cellular proteins.[3]
This guide will compare this compound with other DUB inhibitors, presenting quantitative data on their efficacy and providing detailed protocols for the experimental validation of their inhibitory effects.
Comparative Analysis of DUB Inhibitors
The following tables summarize the inhibitory concentrations of this compound and alternative compounds against DUBs and in cellular assays.
Table 1: In Vitro DUB Inhibition
| Compound | Target DUB(s) | IC50 (µM) | Assay System | Reference |
| This compound | USP14 & UCHL5 | 2.1 ± 0.411 | Purified 19S proteasomes (Ub-AMC substrate) | [4] |
| USP14 & UCHL5 | 16.8 ± 2.8 | Purified 19S proteasomes (Ub-AMC substrate) | [4] | |
| USP14 | ~7 | UbVS labeling in cell extracts | [5] | |
| VLX1570 | USP14 & UCHL5 | ~10 | Proteasome DUBs | [6] |
| IU1 | USP14 | 5.51 | Purified USP14 with Ub-Vs treated proteasome | [7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| This compound | HCT-116 (Colon Carcinoma) | Cell Viability | 0.8 | [2] |
| LNCaP (Prostate Cancer) | MTS Assay (48h) | 0.762 | [2] | |
| PC-3 (Prostate Cancer) | MTS Assay (48h) | 0.378 | [2] | |
| DU145 (Prostate Cancer) | MTS Assay (48h) | 0.748 | [2] | |
| MWCL-1 (Waldenström Macroglobulinemia) | MTS Assay (72h) | 0.007 | [8] | |
| BCWM.1 (Waldenström Macroglobulinemia) | MTS Assay (72h) | 0.013 | [8] | |
| VLX1570 | BCWM.1 (Waldenstrom Macroglobulinemia) | MTS Assay (72h) | 0.020 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the inhibitory effects of this compound and other DUB inhibitors.
Deubiquitinase (DUB) Activity Assay (Ub-AMC)
This assay measures the enzymatic activity of DUBs using a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by a DUB results in an increase in fluorescence, which can be quantified.
Materials:
-
Purified 19S proteasomes or recombinant DUB enzyme (USP14, UCHL5)
-
Ub-AMC substrate (stock solution in DMSO)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a working solution of the DUB enzyme in DUB assay buffer.
-
Prepare serial dilutions of the test inhibitor in DUB assay buffer.
-
In the wells of the 96-well plate, add the DUB enzyme solution.
-
Add the serially diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a working solution of Ub-AMC in DUB assay buffer.
-
Initiate the reaction by adding the Ub-AMC solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (MTS/MTT)
This colorimetric assay determines the number of viable cells in a culture by measuring the metabolic activity of mitochondria. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear microplate
-
Test inhibitors (e.g., this compound)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~490 nm for MTS, ~570 nm for MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
For MTS assay: Add the MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[10]
-
For MTT assay: Add the MTT reagent to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Detection of Polyubiquitinated Proteins
This technique is used to detect the accumulation of polyubiquitinated proteins in cells following treatment with a DUB inhibitor.
Materials:
-
Cells of interest
-
Test inhibitors (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., PMSF, NEM)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. An increase in high molecular weight smear indicates an accumulation of polyubiquitinated proteins.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.
References
- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Inactive USP14 and inactive UCHL5 cause accumulation of distinct ubiquitinated proteins in mammalian cells | PLOS One [journals.plos.org]
- 8. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coinhibition of the deubiquitinating enzymes, USP14 and UCHL5, with VLX1570 is lethal to ibrutinib- or bortezomib-resistant Waldenstrom macroglobulinemia tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: b-AP15 versus Bortezomib in Multiple Myeloma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of b-AP15 and the established therapeutic agent, bortezomib (B1684674), for the treatment of multiple myeloma. The information presented is collated from preclinical studies to support further research and development in this critical area of oncology.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The ubiquitin-proteasome system (UPS) is a critical pathway for protein homeostasis in MM cells, making it a key therapeutic target. Bortezomib, a 26S proteasome inhibitor, has been a cornerstone of MM treatment.[1] However, the emergence of bortezomib resistance necessitates the development of novel therapeutic strategies.[2] this compound, a small molecule inhibitor of deubiquitinating enzymes (DUBs), presents a promising alternative by targeting the UPS at a different regulatory point.[3][4] This guide evaluates the comparative efficacy and mechanisms of action of this compound and bortezomib in multiple myeloma.
Mechanism of Action
Bortezomib and this compound both disrupt the ubiquitin-proteasome system, but through distinct mechanisms, which has significant implications for their efficacy, particularly in the context of drug resistance.
Bortezomib: This dipeptide boronic acid derivative directly and reversibly inhibits the chymotrypsin-like activity of the 20S catalytic core of the proteasome.[5][6] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn induces the unfolded protein response (UPR), cell cycle arrest, and apoptosis.[5][7] A key consequence of proteasome inhibition by bortezomib is the suppression of the NF-κB signaling pathway, which is crucial for the survival of myeloma cells.[8]
This compound: In contrast, this compound does not directly inhibit the proteolytic activity of the 20S proteasome. Instead, it targets two deubiquitinating enzymes, USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[3][4] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins and subsequent proteotoxic stress.[3][9] This triggers the UPR and caspase-dependent apoptosis.[3][10] Notably, this compound has been shown to be effective in bortezomib-resistant MM cells, suggesting its mechanism can bypass common resistance pathways.[3][4]
Comparative Efficacy: In Vitro Studies
The following tables summarize the in vitro efficacy of this compound and bortezomib in various multiple myeloma cell lines, including those resistant to bortezomib.
Table 1: Comparative IC50 Values (48-72h treatment)
| Cell Line | Bortezomib IC50 (nM) | This compound IC50 (nM) | Notes |
| RPMI-8226 | 7.5 - 15.9[5][11] | ~200-300 | Bortezomib-sensitive |
| U-266 | 7.1[5] | ~200-400 | Bortezomib-sensitive |
| MM.1S | 5 - 9[11][12] | ~100-200 | Bortezomib-sensitive |
| MM.1R | > 50 (Resistant)[12] | ~100-200 | Bortezomib-resistant derivative of MM.1S |
| MM1S/R BTZ | 44.5[2] | Not specified | Bortezomib-resistant derivative of MM1S |
| OPM-2 | Not specified | ~200-300 | Bortezomib-sensitive |
| INA-6 | Not specified | ~300-400 | Bortezomib-sensitive |
| Dox-40 | Not specified | ~100-200 | Doxorubicin-resistant |
Table 2: Induction of Apoptosis
| Drug | Cell Line | Concentration | Apoptosis (% of cells) | Assay |
| Bortezomib | U266 | 10 nM (48h) | Significant increase vs. control[13][14] | Annexin V/PI |
| Bortezomib | AMO1, H929 | 1-10 nM (16h) | Dose-dependent increase[15] | Annexin V |
| This compound | RPMI-8226 | 0.5 µM (24h) | ~40% | Annexin V/PI |
| This compound | U266 | 0.5 µM (24h) | ~35% | Annexin V/PI |
Comparative Efficacy: In Vivo Studies
Preclinical xenograft models demonstrate the anti-tumor activity of both agents in a living system.
Table 3: In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Drug | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit |
| Bortezomib | MM.1S xenograft | 0.5 mg/kg, IV, twice weekly | Significant inhibition[16] | Increased overall survival[16] |
| Bortezomib | Human plasmacytoma xenograft | Not specified | Reduced tumor progression[1] | Increased survival[1] |
| This compound | MM.1S xenograft | 4 mg/kg, daily for 14 days | Significant inhibition[3][17] | Prolonged survival[3][17] |
| This compound | UMSCC1 xenograft | 5 mg/kg | Modest but significant inhibition[18] | Increased median and overall survival[18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[19]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[20]
-
Treat cells with various concentrations of this compound or bortezomib for the desired time period (e.g., 48 or 72 hours).
-
Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][21]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[19][20]
-
Measure the absorbance at 570-595 nm using a microplate reader.[19][20]
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.
-
Protocol:
-
Harvest cells (1-5 x 10⁵) after treatment with this compound or bortezomib.[22]
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[22]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[22]
-
Incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analyze the cells by flow cytometry.[23] Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.[22]
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome.
-
Principle: This fluorometric assay uses a specific substrate, such as Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome to release the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence intensity is proportional to the proteasome activity.
-
Protocol:
-
Lyse cells in a proteasome activity assay buffer.[24]
-
Mix cell extracts with the assay buffer and the fluorogenic substrate Suc-LLVY-AMC.[25]
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm in a microplate reader.[24][25]
-
To determine bortezomib-specific inhibition, a parallel reaction with an excess of bortezomib is run, and this background fluorescence is subtracted.[24]
-
Deubiquitinase (DUB) Activity Assay
This assay measures the activity of DUBs like USP14 and UCHL5.
-
Principle: A common method involves using a ubiquitin-conjugated fluorophore, such as ubiquitin-AMC (Ub-AMC). DUBs cleave the ubiquitin from AMC, releasing the fluorescent AMC molecule. The increase in fluorescence is proportional to the DUB activity.
-
Protocol:
-
Prepare cell lysates or purified 19S regulatory particles.
-
Incubate the lysate or purified enzyme with the Ub-AMC substrate in an appropriate assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with this compound before adding the substrate.
-
Monitor the increase in fluorescence over time using a microplate fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing these two compounds.
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Caption: this compound inhibits DUBs, causing proteotoxic stress and apoptosis.
Caption: Workflow for comparing this compound and bortezomib in multiple myeloma.
Conclusion
This compound represents a novel therapeutic strategy for multiple myeloma with a distinct mechanism of action compared to the established proteasome inhibitor, bortezomib. Preclinical data suggests that this compound is effective in both bortezomib-sensitive and, critically, bortezomib-resistant multiple myeloma cell lines.[3][4] Its ability to induce apoptosis and inhibit tumor growth in vivo underscores its potential as a valuable agent in the treatment of this malignancy.[3][17] The development of DUB inhibitors like this compound offers a promising avenue to overcome acquired resistance to proteasome inhibitors and improve patient outcomes in multiple myeloma. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proapoptotic effects of the novel proteasome inhibitor this compound on multiple myeloma cells and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Bortezomib promotes apoptosis of multiple myeloma cells by regulating HSP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteasome activity assay [bio-protocol.org]
Confirming the On-Target Effects of b-AP15 Using siRNA: A Comparative Guide
This guide provides a comprehensive comparison of the small molecule inhibitor b-AP15 and siRNA-mediated gene silencing to validate the on-target effects of this compound. It is intended for researchers, scientists, and drug development professionals working on the ubiquitin-proteasome system (UPS) as a therapeutic target.
Introduction to this compound
This compound is a small molecule inhibitor that targets the 19S regulatory particle of the proteasome.[1][2][3] Unlike proteasome inhibitors such as bortezomib (B1684674) that target the 20S catalytic core, this compound specifically inhibits two deubiquitinating enzymes (DUBs) associated with the 19S particle: Ubiquitin-specific peptidase 14 (USP14) and Ubiquitin C-terminal hydrolase L5 (UCHL5) .[1][3][4] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation.[5] This leads to a rapid accumulation of polyubiquitinated proteins, inducing proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][4][5]
The Role of siRNA in Target Validation
To confirm that the observed cellular effects of a drug like this compound are a direct result of its interaction with its intended targets, RNA interference (RNAi) is a powerful tool. Small interfering RNA (siRNA) can be designed to specifically bind to and promote the degradation of the messenger RNA (mRNA) of target proteins—in this case, USP14 and UCHL5.
Performance Comparison: this compound vs. siRNA Knockdown
The primary cellular phenotypes resulting from the inhibition of USP14 and UCHL5 are consistent between this compound treatment and siRNA-mediated knockdown. Both methods lead to a functional shutdown of the proteasome, triggering similar downstream events.
| Cellular Effect | This compound Treatment | siRNA Knockdown (USP14 and/or UCHL5) | Supporting Evidence |
| Target Inhibition | Directly inhibits enzymatic activity of USP14 and UCHL5.[3][4] | Reduces total protein levels of USP14 and UCHL5 via mRNA degradation.[2][7] | Direct vs. Indirect Inhibition |
| Polyubiquitin Accumulation | Causes rapid, dose-dependent accumulation of total and K48-linked polyubiquitinated proteins.[1][4] | Knockdown of USP14 and/or UCHL5 leads to an increase in polyubiquitinated proteins.[2][8] | Western Blot for Ubiquitin |
| Cell Viability | Decreases cell viability in a dose- and time-dependent manner across various cancer cell lines.[1][2] | Knockdown of USP14 and/or UCHL5 decreases cell viability and survival.[2][9] | MTS, CellTiter-Glo Assays |
| Apoptosis Induction | Induces caspase-dependent apoptosis, evidenced by cleavage of Caspase-3, -8, -9, and PARP.[1][2] | Knockdown of USP14 is associated with increased cleaved Caspase-3 and PARP, leading to apoptosis.[9] | Annexin V/PI Staining, Western Blot |
| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest, consistent with the accumulation of cell cycle inhibitors like p21 and p27.[2][4] | Knockdown of USP14 can lead to alterations in cell cycle progression.[9] | Flow Cytometry (DNA content) |
Alternative Compounds and Off-Target Considerations
VLX1570 is a structurally related analog of this compound developed to have enhanced potency and improved solubility.[10] Like this compound, it targets USP14 and UCHL5.[10] However, it is important to note that both this compound and VLX1570 contain reactive α,β-unsaturated carbonyl motifs.[11] This feature has led to studies suggesting these compounds can react with multiple cellular proteins beyond their intended DUB targets, potentially causing non-specific toxicity.[11] Some research also indicates that this compound may inhibit the 20S proteasome at concentrations comparable to those needed for 19S DUB inhibition.[12] These findings underscore the importance of using genetic methods like siRNA to validate the specific contributions of USP14 and UCHL5 to the drug's overall effect.
Experimental Protocols
siRNA Transfection for USP14 and UCHL5 Knockdown
This protocol outlines the transient transfection of siRNA to silence USP14 and UCHL5 expression.
-
Materials:
-
Target cells (e.g., HCT-116, MM.1S)
-
siRNA duplexes targeting USP14 and UCHL5 (at least two distinct sequences per target)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well or 24-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute siRNA (e.g., to a final concentration of 50-100 nM) in Opti-MEM.[7][9]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.[7]
-
Validation: After incubation, lyse a subset of cells to confirm protein knockdown via Western Blotting before proceeding with downstream functional assays.
-
Western Blotting for Protein Analysis
This protocol is used to detect levels of USP14, UCHL5, polyubiquitinated proteins, and apoptosis markers.
-
Materials:
-
RIPA or NP40 lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (3-8% gradient gels are recommended for resolving high molecular weight ubiquitin conjugates)[13]
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-USP14, anti-UCHL5, anti-Ubiquitin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Cell Lysis: Lyse treated and control cells on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Cell Viability Assay
This assay measures the effect of this compound or siRNA knockdown on cell proliferation.
-
Materials:
-
96-well plates
-
Resazurin-based reagent (e.g., CellTiter-Blue) or MTS reagent
-
-
Procedure:
-
Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[5]
-
Treatment: For this compound, treat cells with serial dilutions of the compound for 48-72 hours. For siRNA, perform transfection as described above in a 96-well format.
-
Reagent Addition: Add the viability reagent to each well and incubate for 2-4 hours at 37°C.[5]
-
Measurement: Read the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.
-
Visualizations
Caption: The Ubiquitin-Proteasome System and points of inhibition.
Caption: Workflow for confirming this compound on-target effects.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. SignalSilence® USP14 siRNA I | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Head-to-Head Battle of Proteasome Inhibitors: Unraveling the Toxicities of b-AP15 and VLX1570
For researchers, scientists, and drug development professionals, a critical evaluation of the toxicity profiles of investigational compounds is paramount. This guide provides a side-by-side comparison of the deubiquitinase (DUB) inhibitors b-AP15 and VLX1570, focusing on their mechanisms of toxicity, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Both this compound and its structural analog VLX1570 have been investigated as potential anti-cancer agents due to their ability to inhibit the 19S proteasome-associated DUBs, USP14 and UCHL5. This inhibition leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress and ultimately cell death. However, a deeper look into their mechanism reveals a more complex and less specific mode of action that underpins their toxicity.
A primary driver of the toxicity of both this compound and VLX1570 is their chemical nature as Michael acceptors. This allows them to react non-specifically and covalently with a wide range of cellular proteins, not just their intended DUB targets.[1][2] This promiscuous reactivity leads to the formation of high-molecular-weight protein aggregates, causing widespread cellular dysfunction and contributing significantly to their overall toxicity.[1][2] This off-target activity is a crucial consideration in their therapeutic potential and a likely contributor to the adverse events observed in clinical settings.
VLX1570, which was developed as a more potent analog of this compound, advanced to a phase I/II clinical trial for the treatment of multiple myeloma.[1] The trial, however, was terminated due to dose-limiting toxicities, most notably severe and fatal pulmonary complications.[3][4]
Quantitative Toxicity Comparison
To provide a clear quantitative comparison, the following tables summarize the available in vitro and in vivo toxicity data for this compound and VLX1570.
| Cell Line | This compound IC50 (µM) | VLX1570 IC50 (µM) |
| HCT116 (Colon Carcinoma) | ~1.0 | Not explicitly stated in direct comparison |
| KMS11 (Multiple Myeloma) | Not explicitly stated in direct comparison | Aggregation observed at 0.1 µM[1] |
| Various Cancer Cell Lines (Panel) | See supplementary data from referenced study for specific values | See supplementary data from referenced study for specific values[5] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and VLX1570. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Species | Route of Administration | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| VLX1570 | Rat | Intravenous | 3.3 mg/kg | Transient dyspnea, hyperplasia of alveolar epithelium.[3][4] |
| This compound | Mouse | Not specified | Not explicitly stated in direct comparison | Reported to be well-tolerated at effective anti-tumor doses.[6][7] |
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for both this compound and VLX1570 involves the inhibition of the deubiquitinating enzymes USP14 and UCHL5, which are crucial for the proper functioning of the proteasome. However, their toxicity is compounded by their ability to non-specifically react with other cellular proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the toxicity of this compound and VLX1570.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and VLX1570 in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[8]
Protein Aggregation Assay (Immunoblotting)
This method is used to visualize the formation of high-molecular-weight protein aggregates.
Protocol:
-
Treat cells with this compound, VLX1570, or a vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage acrylamide (B121943) gel to resolve high-molecular-weight species.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin or a specific protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of DUBs and the inhibitory effect of compounds like this compound and VLX1570.
Protocol:
-
Prepare a reaction buffer containing a purified DUB enzyme (e.g., USP14 or UCHL5).
-
Add varying concentrations of the inhibitor (this compound or VLX1570) or a vehicle control to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding a fluorogenic DUB substrate (e.g., ubiquitin-AMC).
-
Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction and determine the inhibitory activity of the compounds.[9][10][11]
Conclusion
The toxicity of both this compound and VLX1570 is a significant hurdle to their clinical development. Their mechanism of action, which extends beyond specific DUB inhibition to include widespread, non-specific protein aggregation, highlights the challenges of targeting the ubiquitin-proteasome system with covalent inhibitors.[1][2] While VLX1570 showed higher potency, this was accompanied by severe dose-limiting toxicities in a clinical setting.[3][4] Future drug development efforts in this area will need to focus on designing more specific inhibitors with an improved therapeutic window to avoid the off-target effects that lead to such profound toxicity. This comparative guide provides a foundation for researchers to understand the toxicological profiles of these compounds and to inform the design of safer and more effective next-generation proteasome inhibitors.
References
- 1. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
Safety Operating Guide
Proper Disposal of b-AP15: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of the investigational drug b-AP15 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is still recommended to handle it with care due to its potential as a mild irritant and its harmful effects upon inhalation, ingestion, or skin absorption.[1] This guide provides a procedural framework for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
NIOSH-approved respirator
-
Safety goggles
-
Heavy rubber gloves
-
Rubber boots[1]
All handling of this compound should ideally be conducted within a laboratory fume hood to ensure adequate ventilation.[1] In case of accidental spills, the material should be collected, and the area cleaned with an appropriate absorbent material.[1]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in ensuring safety and facilitating proper disposal.
-
Designated Waste Container: All this compound waste, including contaminated labware (e.g., pipette tips, tubes), should be collected in a designated, properly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. As a general rule, acids, bases, solvents, and oxidizers should be kept separate.[2][3][4]
-
Container Integrity: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a designated satellite accumulation area within the laboratory.[2][3][5]
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed waste management facility.
-
Collection: Collect all this compound waste in a designated and properly labeled container. The label should clearly indicate "Hazardous Waste" and list the chemical contents.[3]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable country, federal, state, and local regulations.[1]
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[2][5] After rinsing, the original label on the container should be completely defaced before the container is discarded or recycled according to institutional protocols.[2][5]
Quantitative Disposal Data
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The general guideline is to treat all concentrations of this compound waste as requiring disposal through a licensed waste management facility.
| Parameter | Guideline |
| This compound Concentration | No specific limit; treat all waste as hazardous. |
| Disposal Method | Licensed Waste Management Facility |
| Regulatory Framework | Prevailing country, federal, state, and local regulations.[1] |
Experimental Protocols
There are no specific experimental protocols published for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, physical removal by a licensed waste disposal company remains the only recommended procedure.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling b-AP15
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of b-AP15. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Notes |
| Respiratory | NIOSH-approved respirator | Use in case of inadequate ventilation or when generating dust/aerosols. A laboratory fume hood is recommended where possible.[1] |
| Eye | Chemical safety goggles or face shield | To protect against splashes and dust.[2] |
| Hand | Chemical-resistant gloves | Ensure gloves are compatible with DMSO if used as a solvent. |
| Body | Laboratory coat or apron | To protect skin and clothing from contamination.[2] |
| Footwear | Closed-toe shoes | To protect against spills. |
Health Hazard Information
This compound is a substance whose chemical, physical, and toxicological properties have not been fully investigated.[1] It may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1] Potential routes of exposure include inhalation, ingestion, and skin absorption.[1]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | Irritation of the throat, feeling of tightness in the chest.[1] | Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Irritation of the throat.[1] | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1] |
| Skin Contact | Mild irritation at the site of contact.[1] | Wash the skin with plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Eye Contact | Irritation and redness.[1] | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
Operational and Handling Procedures
Storage: Store this compound as a lyophilized powder at -20°C for up to three years.[3] Once dissolved, aliquot and store stock solutions at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions: this compound is soluble in DMSO.[3][4] For a 10 mM stock solution, dissolve 4.194 mg of this compound in 1 mL of fresh DMSO. Use moisture-absorbing DMSO to ensure maximum solubility.[3] For in vivo studies, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle like corn oil.[3]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes by wearing appropriate PPE.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Collect spillage and dispose of the contents and container at an approved waste management plant.[1] Avoid release to the environment.[1]
Signaling Pathway of this compound
This compound is an inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically UCHL5 and USP14.[4][5][6][7] Inhibition of these enzymes leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress and triggers apoptosis (cell death) in cancer cells.[4][6][8]
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a general workflow for assessing the effect of this compound on cancer cell viability using an MTS assay, a common method to determine cytotoxicity.[8]
Caption: General workflow for a cell viability assay.
References
- 1. ubpbio.com [ubpbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substance interfering with the cells handling of protein waste could become new cancer drug | Karolinska Institutet [news.ki.se]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
